5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid
Overview
Description
TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. TM5441 inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. TM5441 prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. TM5441 also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging.
TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. TM5441 protects against high-fat diet-induced obesity and adipocyte injury in mice.
Scientific Research Applications
Synthesis and Characterization
- This compound is used in the synthesis of various derivatives, which are characterized through techniques like 1H-NMR, 13C-NMR, IR, and MASS spectral analysis. These derivatives have shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (P. Chaitanya et al., 2017).
Antimicrobial Activity
- The compound is involved in the synthesis of substances exhibiting significant antibacterial and antifungal properties. It's used as a starting material in producing compounds that are active against various bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans (V. Sodha et al., 2003).
Crystal Structure Analysis
- Crystallographic studies have been conducted on derivatives of this compound to understand their structural properties. Such studies are crucial for determining the compound's potential in applications like drug design, especially for anti-tumoral activity (R. Diana et al., 2019).
Antioxidant Activity
- Derivatives of this compound are also synthesized for their potential antioxidant properties. The in vitro-antioxidant activity against DPPH and molecular docking studies are conducted to determine their effectiveness (G. Prabakaran et al., 2021).
Anti-inflammatory and Antinociceptive Properties
- It's used in the synthesis of derivatives with significant antinociceptive and anti-inflammatory activities, evaluated by various techniques like the tail-flick technique and carrageenan-induced paw edema test (T. Selvam et al., 2012).
Synthesis of Novel Compounds
- The compound is used in the synthesis of a wide range of novel chemical entities, which are then tested for various biological activities. This includes the synthesis of new Schiff bases, which are evaluated for their antibacterial activities (Jigna Parekh et al., 2005).
properties
IUPAC Name |
5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGMLMAPVODXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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